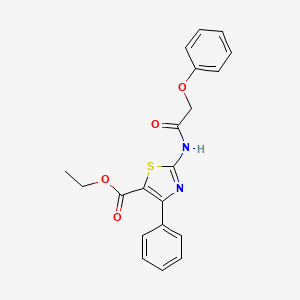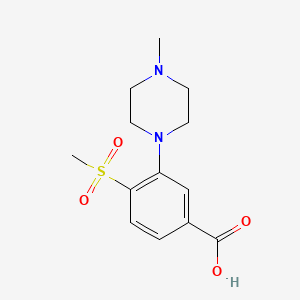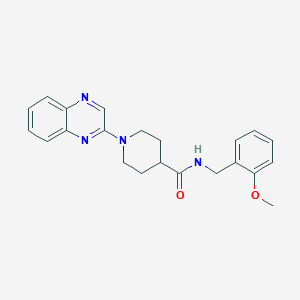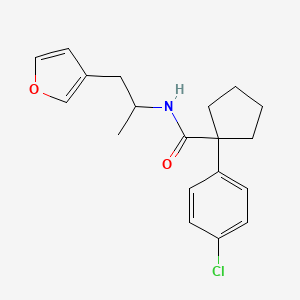![molecular formula C20H20N2O4 B2726121 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol CAS No. 342608-69-9](/img/structure/B2726121.png)
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol” is a complex organic molecule. It contains several functional groups and rings, including a 1,5-benzodioxepine ring, a pyrazole ring, and a phenol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a 1,5-benzodioxepine ring, which is a type of oxygen-containing heterocycle . It also contains a pyrazole ring, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the phenol could influence its solubility .Applications De Recherche Scientifique
Novel Anticholinesterases and Antitumor Agents
Anticholinesterase Activity : A study demonstrated the synthesis of novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons, showing potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds were found to exhibit selectivity between AChE and BChE depending on their N-substituted groups, highlighting their potential in designing selective anticholinesterase agents (Luo et al., 2005).
Antitumor Activity : Research into 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties revealed significant antitumor activities. These compounds, particularly 5-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, suggesting a pathway for developing new antitumor agents (Insuasty et al., 2012).
Mechanistic Insights into Chemical Reactions
- Cyclization and Antiproliferative Activity : The interaction of o-(hydroxymethyl)phenoxyacetaldehyde dimethyl acetals or 3-methoxy-2,3-dihydro-5H-1,4-benzodioxepins with 5-fluorouracil led to the formation of O,N-acetals exhibiting antiproliferative activities against breast cancer cells. This study underscores the importance of neighboring group participation in cyclization reactions and their potential in cancer treatment (Saniger et al., 2003).
Photoprotective and Environmental Impacts
- UV-filter Activity and Metabolism : Benzophenone-3, a UV-filter, was studied for its metabolism in liver microsomes and its effect on endocrine-disrupting activity. The study contributes to understanding how such compounds are metabolized and their potential environmental and health impacts, although it focuses on a different chemical structure (Watanabe et al., 2015).
Synthesis and Structural Studies
- Complexation with Metal Ions : Research on the reaction of 3-(2-methoxyphenyl)pyrazole with dibromomethylbenzene under specific conditions led to the synthesis of a novel ligand. This ligand forms complexes with ruthenium(III) and chromium(III), showcasing the potential of such compounds in developing metal-organic frameworks or catalytic agents (Frey et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-19(13-4-7-17-18(10-13)26-9-3-8-25-17)20(22-21-12)15-6-5-14(24-2)11-16(15)23/h4-7,10-11,23H,3,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTVUIVCCWBBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)

![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)

![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)

![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2726049.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)


![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)
